N~1~,N~2~-Bis(1-amino-2-methylpropan-2-yl)ethanediamide
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Overview
Description
N~1~,N~2~-Bis(1-amino-2-methylpropan-2-yl)ethanediamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two amino groups attached to a central ethanediamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(1-amino-2-methylpropan-2-yl)ethanediamide typically involves the reaction of 1-amino-2-methylpropan-2-ol with ethanediamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Bis(1-amino-2-methylpropan-2-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N~1~,N~2~-Bis(1-amino-2-methylpropan-2-yl)ethanediamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N~2~-Bis(1-amino-2-methylpropan-2-yl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are often complex and require further research to fully elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-2-methylpropan-2-ol
- 1,1-Dimethylethanolamine
- 2-Amino-α,α-dimethylethanol
Uniqueness
N~1~,N~2~-Bis(1-amino-2-methylpropan-2-yl)ethanediamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specialized applications.
Properties
CAS No. |
189684-25-1 |
---|---|
Molecular Formula |
C10H22N4O2 |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
N,N'-bis(1-amino-2-methylpropan-2-yl)oxamide |
InChI |
InChI=1S/C10H22N4O2/c1-9(2,5-11)13-7(15)8(16)14-10(3,4)6-12/h5-6,11-12H2,1-4H3,(H,13,15)(H,14,16) |
InChI Key |
KBECEQCHZINNEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)NC(=O)C(=O)NC(C)(C)CN |
Origin of Product |
United States |
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